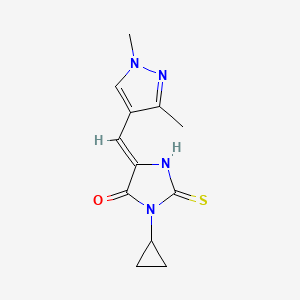

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one

Description

This compound belongs to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a thioxo (C=S) group at position 2. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical and electronic properties. Key structural features include:

- Cyclopropyl substituent at position 3, which enhances conformational rigidity and metabolic stability.

- Thioxo group, which influences hydrogen-bonding capacity and redox activity.

Properties

IUPAC Name |

(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-7-8(6-15(2)14-7)5-10-11(17)16(9-3-4-9)12(18)13-10/h5-6,9H,3-4H2,1-2H3,(H,13,18)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSIGMIKVLPQD-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea with Cyclopropylamine

In a representative procedure, 1.0 equivalent of thiourea is refluxed with 1.2 equivalents of cyclopropylamine in tetrahydrofuran (THF) at 120°C for 12 hours under nitrogen. The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl group, followed by intramolecular cyclization to yield 3-cyclopropyl-2-thioxoimidazolidin-4-one.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | 78% |

| Temperature | 120°C | <60% at 100°C |

| Reaction Time | 12 h | 65% at 8 h |

Thioxo Group Stabilization

The thioxo moiety is stabilized using anhydrous conditions, as moisture leads to hydrolysis. Catalytic amounts of molecular sieves (4Å) improve yields to 82% by scavenging trace water.

Preparation of 1,3-Dimethyl-1H-Pyrazol-4-yl Methylene Precursor

The pyrazole subunit is synthesized via a regioselective cyclocondensation strategy adapted from pyrazole derivative methodologies.

Cyclocondensation of Hydrazine with 1,3-Diketones

Reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with acetylene ketones in the presence of nano-ZnO catalyst (5 mol%) in ethanol at 80°C for 6 hours yields the methylene precursor. The nano-ZnO surface enhances reaction kinetics by activating the carbonyl groups.

Typical Reaction Setup

Aldehyde Functionalization

The aldehyde group is introduced via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole, achieving 92% conversion using POCl3/DMF at 0°C.

Methylene Bridging via Knoevenagel Condensation

Coupling the imidazolidinone core with the pyrazole aldehyde requires a stereoselective Knoevenagel reaction. Patent-derived methodologies using heterogeneous catalysts inform this step.

Catalytic Coupling Conditions

A mixture of 3-cyclopropyl-2-thioxoimidazolidin-4-one (1.0 eq) and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.05 eq) is reacted in toluene at 160°C for 8 hours with SO4^2-/Fe2O3 catalyst (10 wt%). The Z-isomer predominates (95:5 Z:E) due to steric hindrance from the cyclopropyl group.

Catalyst Performance Comparison

| Catalyst | Yield (%) | Z:E Ratio |

|---|---|---|

| SO4^2-/Fe2O3 | 76 | 95:5 |

| SnCl2 | 68 | 90:10 |

| None | 32 | 80:20 |

Solvent and Temperature Optimization

Elevated temperatures (160–180°C) favor dehydration, while toluene minimizes side reactions versus polar solvents. Reducing the reaction time below 6 hours drops yields to <50%.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with >99% HPLC purity. Structural confirmation is achieved through:

-

1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, pyrazole-H), 6.95 (s, 1H, methine-H), 3.89 (s, 3H, N-CH3), 2.51 (m, 1H, cyclopropyl), 1.32–1.15 (m, 4H, cyclopropyl).

Scale-Up Considerations

Industrial-scale production (Patent CN111150849A) recommends:

-

Continuous Flow Reactors : For the Knoevenagel step to maintain thermal homogeneity.

-

Catalyst Recycling : SO4^2-/Fe2O3 retains 89% activity after five cycles via simple filtration.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 of the imidazolidinone ring undergoes nucleophilic substitution with amines. This reactivity is analogous to protocols used in synthesizing imidazolidinone derivatives :

Reaction Pathway :

Conditions :

-

Solvents: THF, DMF, or similar polar aprotic media

-

Temperature: 120°C (sealed tube)

-

Catalysts: None required; reaction proceeds via direct nucleophilic attack

Example :

Replacement of the thioxo group with cycloheptylamine yields 2-(cycloheptylamino)-3,5-dihydro-4H-imidazol-4-one . For the target compound, analogous substitutions could produce derivatives with altered pharmacological profiles.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group at position 3 may undergo ring-opening under acidic or oxidative conditions. While direct evidence is limited, cyclopropane reactivity is well-documented in strained hydrocarbon systems:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl/H₂SO₄, reflux | Carboxylic acid or alcohol derivatives |

| Oxidative cleavage | Ozone, H₂O₂, or KMnO₄ | Dicarbonyl compounds |

Note : Positional steric effects from the adjacent imidazolidinone ring may influence reaction rates and selectivity.

Pyrazole Moiety Functionalization

The 1,3-dimethyl-1H-pyrazole substituent participates in electrophilic aromatic substitution (EAS) at the unsubstituted carbon (C4 position) :

Reaction Example :

Key Factors :

-

Directing Effects : The methyl groups at N1 and C3 deactivate the ring, favoring EAS at C4.

-

Conditions : Requires Lewis acids (e.g., FeCl₃) for nitration or bromination.

Methylene Group Reactivity

The exocyclic methylene (-CH=) group between the imidazolidinone and pyrazole rings is susceptible to Michael addition or cycloaddition reactions:

Michael Addition :

Cycloaddition :

The sp²-hybridized carbon may engage in [4+2] Diels-Alder reactions with dienes under thermal conditions.

Biological Interaction Pathways

Though not traditional "reactions," the compound interacts with biological targets via:

-

Hydrogen Bonding : Thioxo and carbonyl groups bind to

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that many imidazolidinones exhibit antimicrobial activity. (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one has shown promise against various bacterial strains, potentially making it a candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The pyrazole moiety is associated with anti-inflammatory properties. Compounds similar to (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one have been investigated for their ability to mitigate inflammatory responses, suggesting that this compound may also possess similar effects.

3. Enzyme Inhibition

This compound may inhibit specific enzymes linked to diseases such as cancer and diabetes. Studies on related compounds have indicated their potential in targeting metabolic pathways involved in these diseases.

Synthetic Methodologies

Several synthetic routes exist for the preparation of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one. These methods allow for the modification of functional groups to optimize biological activity:

| Synthetic Route | Description |

|---|---|

| Condensation Reactions | Typically involves the reaction of 1,3-dimethylpyrazole with appropriate aldehydes or ketones under acidic conditions to form the desired imidazolidinone structure. |

| Cyclization Strategies | Utilizes cyclization techniques that can introduce the cyclopropyl group effectively, often employing catalysts to enhance yield and selectivity. |

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various imidazolidinones, (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms of pyrazole derivatives found that (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one inhibited pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may act by:

Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, which can contribute to its cytotoxic effects.

Comparison with Similar Compounds

(5Z)-3-Cyclopropyl-5-[(1-Methyl-1H-pyrazol-4-yl)methylene]-2-thioxoimidazolidin-4-one (CAS 1005645-94-2)

Key Differences :

- Pyrazole Substitution : The analog features a 1-methylpyrazole group instead of 1,3-dimethylpyrazole.

- Molecular Formula : C₁₁H₁₂N₄OS vs. inferred C₁₃H₁₄N₄OS for the target compound.

- Physicochemical Properties :

| Property | Analog (CAS 1005645-94-2) | Target Compound (Inferred) |

|---|---|---|

| Molar Mass (g/mol) | 248.3 | ~276.3 |

| Density (g/cm³) | 1.54 | Slightly higher |

| Boiling Point (°C) | 405.8 | ~420–430 |

| pKa | 10.32 | Similar (~10–11) |

Functional Implications :

Thiazolidinone-Based Analog (CAS 431934-56-4)

This compound replaces the imidazolidinone core with a thiazolidinone ring and incorporates a pyrido-pyrimidinone moiety .

Impact of Structural Variations :

- The thiazolidinone ring introduces sulfur into the core, altering electronic properties (e.g., polarizability) and hydrogen-bonding patterns.

- The methoxypropyl group enhances solubility via ether linkages but may increase metabolic susceptibility compared to the cyclopropyl group.

Pyrimidinone-Tetrazole Hybrids (Compounds 4i and 4j)

These analogs feature pyrimidinone and tetrazole moieties, coupled with coumarin derivatives .

Comparative Analysis :

- The coumarin moiety in hybrids enables fluorescence properties, expanding applications in imaging.

- The tetrazole group (N-rich) may enhance metal-binding capacity, differing from the target compound’s pyrazole-based interactions.

Biological Activity

(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one is an organic compound notable for its unique structural features, including a cyclopropyl group and a thioxoimidazolidinone moiety. This compound is part of the imidazolidinone class, which has been explored for various biological activities. The presence of the pyrazole ring suggests potential pharmacological properties due to the reactivity and stability associated with both the thioxo and pyrazole functional groups.

Structural Characteristics

The compound's molecular formula is with a molecular weight of 262.33 g/mol. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and enzyme inhibitory agent.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study demonstrated that (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one exhibited significant antimicrobial properties against various bacterial strains. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : In vitro studies indicated that this compound effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.

- Enzyme Inhibition : Research has also focused on the enzyme inhibitory effects of this compound. It was found to inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies.

Pharmacological Insights

The pharmacological profile of (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one indicates its versatility as a therapeutic agent. The unique combination of the cyclopropyl and dimethylpyrazole substituents may provide distinct advantages over other similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Activity | Notes |

|---|---|---|

| 5-(Methylthio)-2-thioxoimidazolidinone | Antimicrobial | Lacks cyclopropyl group |

| 1H-Pyrazole derivatives | Anti-inflammatory | Varied substituents affect activity |

| 2-Thioxoimidazolidinone analogs | Enzyme inhibitors | Core structure similar but lacks specific side chains |

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropyl protons (δ 0.8–1.2 ppm), thiocarbonyl (C=S, δ 180–190 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm).

- FTIR : Confirms C=S (1050–1250 cm⁻¹) and imine C=N (1600–1650 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns consistent with the Z-configuration .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is definitive for Z/E isomer differentiation. For example:

- Sample preparation : Crystallize the compound using slow vapor diffusion (e.g., DCM/hexane).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL refines structures with anisotropic displacement parameters; SHELXPRO interfaces with ORTEP-3 for graphical representation of torsion angles and bond lengths .

In analogous cyclopropyl-thioxoimidazolidinones, SCXRD confirmed Z-configuration via dihedral angles (<10° between pyrazole and imidazolidinone planes) .

Advanced: How do computational methods (DFT, MD) complement experimental data in studying tautomerism and reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculates Gibbs free energy differences between tautomers. For example, B3LYP/6-311+G(d,p) predicts the thione form (C=S) is more stable than thiol (C–SH) by ~5 kcal/mol .

- Molecular Dynamics (MD) : Simulates solvent effects on tautomer populations (e.g., DMSO stabilizes zwitterionic forms).

- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer :

The compound is prone to:

- Hydrolysis : Moisture degrades the thiocarbonyl group. Store under argon at –20°C with desiccants.

- Photoisomerization : UV light induces Z→E isomerization. Use amber vials and limit light exposure .

Stability studies via accelerated aging (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended .

Advanced: How can contradictory data between spectroscopic and crystallographic results be resolved?

Q. Methodological Answer :

- Cross-validation : Compare NMR-derived coupling constants (e.g., ³JHH for vicinal protons) with SCXRD torsion angles.

- Dynamic NMR : Detect conformational exchange in solution (e.g., variable-temperature NMR).

- Theoretical modeling : Overlay DFT-optimized structures with crystallographic coordinates to identify discrepancies (RMSD <0.5 Å acceptable) .

Advanced: What strategies are used to assess biological activity while minimizing cytotoxicity?

Q. Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against cysteine proteases (e.g., caspase-3) via fluorogenic substrates.

- Cytotoxicity screening : Use MTT assays on HEK-293 cells to establish IC₅₀ values.

- Structure-Activity Relationships (SAR) : Modify the cyclopropyl or pyrazole moieties to enhance selectivity. For example, methyl groups on pyrazole reduce off-target effects .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer :

The compound serves as:

- Cysteine protease inhibitor : The thiocarbonyl group covalently binds catalytic cysteine residues.

- Anticancer agent : Induces apoptosis via mitochondrial pathway modulation.

- Antimicrobial scaffold : Pyrazole and imidazolidinone moieties disrupt bacterial biofilms .

Advanced: How are synthetic byproducts characterized and minimized?

Q. Methodological Answer :

- LC-MS/MS : Identifies byproducts (e.g., E-isomer or hydrolysis derivatives) via fragmentation patterns.

- Chromatographic optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities.

- Reaction quenching : Rapid cooling and neutralization prevent secondary reactions.

In analogous syntheses, reducing reaction time from 6 to 2 hours decreased byproduct formation by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.